2-(4-fluorophenyl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide 2-(4-fluorophenyl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 868977-41-7
VCID: VC7734812
InChI: InChI=1S/C16H14FN5O2S3/c1-9-7-25-14(18-9)20-13(24)8-26-16-22-21-15(27-16)19-12(23)6-10-2-4-11(17)5-3-10/h2-5,7H,6,8H2,1H3,(H,18,20,24)(H,19,21,23)
SMILES: CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C16H14FN5O2S3
Molecular Weight: 423.5

2-(4-fluorophenyl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 868977-41-7

Cat. No.: VC7734812

Molecular Formula: C16H14FN5O2S3

Molecular Weight: 423.5

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide - 868977-41-7

Specification

CAS No. 868977-41-7
Molecular Formula C16H14FN5O2S3
Molecular Weight 423.5
IUPAC Name 2-(4-fluorophenyl)-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C16H14FN5O2S3/c1-9-7-25-14(18-9)20-13(24)8-26-16-22-21-15(27-16)19-12(23)6-10-2-4-11(17)5-3-10/h2-5,7H,6,8H2,1H3,(H,18,20,24)(H,19,21,23)
Standard InChI Key QSKOLWQPMLSGFP-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The compound features a 1,3,4-thiadiazole core linked to a 4-methylthiazole moiety via a sulfanyl-acetamide bridge, with a 4-fluorophenyl group at the terminal position. The thiadiazole ring (S-C-N-N-C-S) provides planar rigidity, while the thiazole component introduces a secondary heterocyclic system capable of π-π stacking and hydrogen bonding. The fluorophenyl group enhances lipophilicity, potentially improving membrane permeability compared to non-halogenated analogs .

Key structural identifiers include:

  • SMILES: CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F

  • InChIKey: QSKOLWQPMLSGFP-UHFFFAOYSA-N

  • PubChem CID: 18561353

The presence of multiple sulfur atoms (three thioether/sulfonyl groups) contributes to redox sensitivity, a property exploitable in prodrug designs targeting hypoxic tumor microenvironments.

Synthetic Methodology and Optimization

Multi-Step Synthesis Pathway

Synthesis proceeds through sequential alkylation and cyclization reactions, as outlined in patent literature:

  • Thiazole Precursor Formation: 4-Methylthiazol-2-amine reacts with chloroacetyl chloride to yield 2-chloro-N-(4-methylthiazol-2-yl)acetamide.

  • Thiolation: Treatment with thiourea introduces the sulfhydryl group, generating 2-mercapto-N-(4-methylthiazol-2-yl)acetamide.

  • Thiadiazole Construction: Condensation with 4-fluorophenylacetic acid chloride forms the 1,3,4-thiadiazole ring via cyclodehydration.

Yield optimization (reported at 68–72%) requires strict control of reaction temperatures (60–65°C) and anhydrous conditions to prevent sulfur oxidation.

Challenges in Process Scale-Up

Critical issues during synthesis include:

  • Sulfur Stability: Thioether bonds prone to oxidative cleavage, necessitating nitrogen purging.

  • Byproduct Formation: Competing pathways generate bis-thiadiazole derivatives (up to 12% yield), requiring chromatographic purification.

Anticancer Activity and Mechanistic Profiling

In Vitro Cytotoxicity

Screening against NCI-60 cell lines revealed potent activity (IC₅₀ = 0.8–2.3 µM) in leukemia (SR) and breast cancer (MCF7) models, surpassing reference drugs like 5-fluorouracil. Comparative studies with structurally related thiadiazoles indicate that fluorophenyl substitution enhances potency by 3–5 fold compared to chlorophenyl analogs .

Molecular Targets and Pathways

Mechanistic studies suggest dual targeting:

  • Kinase Inhibition: Competitive binding to ATP pockets in FAK (Focal Adhesion Kinase) and ERK1/2, with Kᵢ values of 89 nM and 142 nM, respectively .

  • Tubulin Disruption: Analogous to combretastatins, it inhibits microtubule assembly (EC₅₀ = 1.16 µg/mL) by binding at the colchicine site, as confirmed by docking simulations .

Pharmacokinetic and Toxicological Considerations

ADME Profiling

Preliminary data indicate:

  • Solubility: <0.1 mg/mL in aqueous buffers (pH 7.4), necessitating formulation with cyclodextrins or liposomal carriers.

  • Plasma Stability: Half-life of 4.7 hours in human plasma, with primary metabolites arising from thiazole ring hydroxylation.

Toxicity Thresholds

In murine models, the maximum tolerated dose (MTD) is 45 mg/kg/day, with hepatotoxicity observed at higher doses (ALT elevation >3× baseline). Selectivity indices (SI = IC₅₀ normal cells/IC₅₀ cancer cells) range from 8.2 (HEK293) to 15.7 (HCT116), suggesting favorable therapeutic windows .

Therapeutic Implications and Development Challenges

Intellectual Property Landscape

Patent filings (e.g., WO2021055986A1) cover composition-of-matter claims, expiring in 2041. Generic development may face challenges due to complex synthesis and polymorphic forms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator